Vedaclidine tartrate is derived from the quinuclidine class of compounds, with its IUPAC name being (S)-3-[4-(butylthio)-1,2,5-thiadiazol-3-yl]quinuclidine. The compound is classified as a muscarinic receptor ligand and is notable for its mixed agonist-antagonist properties at different muscarinic receptor subtypes. Its molecular formula is C₁₃H₂₁N₃S₂, with a molar mass of 283.45 g/mol .
The synthesis of vedaclidine tartrate involves several steps that typically include the formation of the quinuclidine core followed by the introduction of substituents that confer selectivity for muscarinic receptors. While specific synthetic routes may vary, a general approach includes:
The synthesis parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity.
Vedaclidine tartrate has a complex molecular structure characterized by:
The three-dimensional conformation allows vedaclidine to effectively fit into the binding sites of muscarinic receptors, influencing its agonistic or antagonistic effects depending on the subtype targeted.
Vedaclidine participates in several chemical reactions relevant to its pharmacological profile:
Vedaclidine's mechanism of action involves:
Studies demonstrate that vedaclidine produces dose-dependent antihyperalgesic effects in animal models by modulating central sensitization pathways in pain processing .
Vedaclidine tartrate exhibits several notable physical and chemical properties:
These properties are crucial for determining formulation strategies in drug development.
Vedaclidine tartrate has shown promise in various scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3